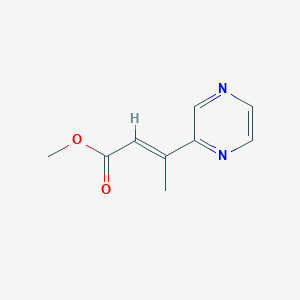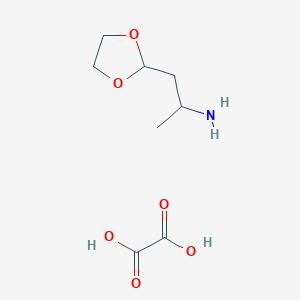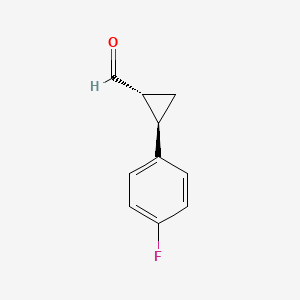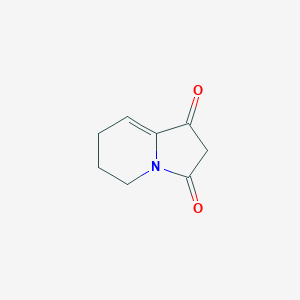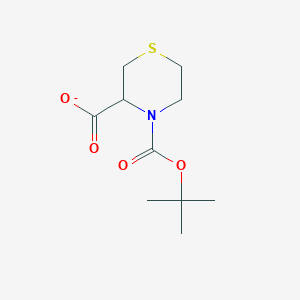![molecular formula C11H12FNO4 B12355950 (2S)-2-[2-(4-fluorophenyl)acetamido]-3-hydroxypropanoic acid](/img/structure/B12355950.png)
(2S)-2-[2-(4-fluorophenyl)acetamido]-3-hydroxypropanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S)-2-[2-(4-fluorophenyl)acetamido]-3-hydroxypropanoic acid is a synthetic organic compound characterized by the presence of a fluorophenyl group, an acetamido group, and a hydroxypropanoic acid moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-[2-(4-fluorophenyl)acetamido]-3-hydroxypropanoic acid typically involves the following steps:
Formation of the fluorophenyl acetamide: This can be achieved by reacting 4-fluoroaniline with acetic anhydride under acidic conditions to form 4-fluoroacetanilide.
Hydrolysis and coupling: The 4-fluoroacetanilide is then hydrolyzed to 4-fluoroaniline, which is subsequently coupled with (S)-3-hydroxypropanoic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
(2S)-2-[2-(4-fluorophenyl)acetamido]-3-hydroxypropanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (pyridinium chlorochromate).
Reduction: The carbonyl group in the acetamido moiety can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane (DCM) at room temperature.
Reduction: LiAlH4 in dry ether at low temperatures.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an amine.
Substitution: Formation of substituted phenyl derivatives.
科学研究应用
(2S)-2-[2-(4-fluorophenyl)acetamido]-3-hydroxypropanoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of (2S)-2-[2-(4-fluorophenyl)acetamido]-3-hydroxypropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group may enhance binding affinity to certain targets, while the acetamido and hydroxypropanoic acid moieties contribute to the compound’s overall activity. The exact pathways and molecular targets are subjects of ongoing research.
相似化合物的比较
Similar Compounds
(2S)-2-[2-(4-chlorophenyl)acetamido]-3-hydroxypropanoic acid: Similar structure but with a chlorine atom instead of fluorine.
(2S)-2-[2-(4-bromophenyl)acetamido]-3-hydroxypropanoic acid: Similar structure but with a bromine atom instead of fluorine.
Uniqueness
The presence of the fluorine atom in (2S)-2-[2-(4-fluorophenyl)acetamido]-3-hydroxypropanoic acid imparts unique properties, such as increased lipophilicity and metabolic stability, compared to its chloro and bromo analogs. These properties can influence the compound’s biological activity and pharmacokinetic profile.
属性
分子式 |
C11H12FNO4 |
|---|---|
分子量 |
241.22 g/mol |
IUPAC 名称 |
(2S)-2-[[2-(4-fluorophenyl)acetyl]amino]-3-hydroxypropanoic acid |
InChI |
InChI=1S/C11H12FNO4/c12-8-3-1-7(2-4-8)5-10(15)13-9(6-14)11(16)17/h1-4,9,14H,5-6H2,(H,13,15)(H,16,17)/t9-/m0/s1 |
InChI 键 |
VDWQDGFQPOZFJJ-VIFPVBQESA-N |
手性 SMILES |
C1=CC(=CC=C1CC(=O)N[C@@H](CO)C(=O)O)F |
规范 SMILES |
C1=CC(=CC=C1CC(=O)NC(CO)C(=O)O)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


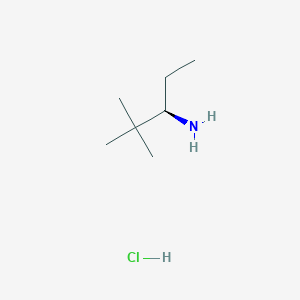

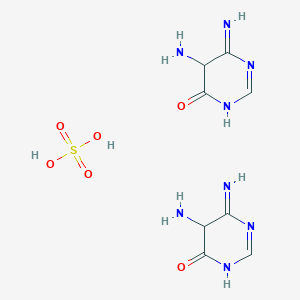

![3-[3-[(2E)-3,7-dimethylocta-2,6-dienyl]-4-hydroxyphenyl]-7-hydroxy-4a,5,6,7,8,8a-hexahydrochromen-4-one](/img/structure/B12355910.png)
![5-[[5-[2-(3-Aminopropoxy)-6-methoxyphenyl]pyrazolidin-3-yl]amino]pyrazine-2-carbonitrile](/img/structure/B12355911.png)
